N-アセチルシタグリプチン

概要

説明

N-Acetyl Sitagliptin is a derivative of Sitagliptin, which is an oral dipeptidyl peptidase-4 (DPP-4) inhibitor used primarily for the management of type 2 diabetes mellitus. Sitagliptin works by increasing insulin production and decreasing glucagon production in a glucose-dependent manner, thereby improving glycemic control .

科学的研究の応用

N-Acetyl Sitagliptin has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying DPP-4 inhibitors and their synthesis.

Biology: Investigated for its effects on glucose metabolism and insulin secretion.

Medicine: Primarily used in the treatment of type 2 diabetes mellitus.

Industry: Employed in the development of new pharmaceutical formulations and drug delivery systems

作用機序

Target of Action

N-Acetyl Sitagliptin, like Sitagliptin, primarily targets the dipeptidyl peptidase-4 (DPP-4) enzyme . DPP-4 is a key player in glucose homeostasis, as it is responsible for the inactivation of incretins like GLP-1 and GIP . Incretins are hormones that stimulate insulin secretion in response to meals . Additionally, recent studies suggest that Sitagliptin may also target the angiotensin-converting enzyme 2 (ACE2) .

Mode of Action

Sitagliptin acts as a competitive, reversible, fast, and tight binding inhibitor of DPP-4 . By inhibiting DPP-4, Sitagliptin slows the inactivation of incretins, leading to glucose-dependent increases in insulin and decreases in glucagon, thereby improving control of blood sugar . When targeting ACE2, Sitagliptin may have a role in modulating the ACE2/Ang-(1-7)/Mas receptor (MasR) axis .

Biochemical Pathways

Sitagliptin affects several biochemical pathways. Primarily, it impacts the incretin pathway by preventing the degradation of incretins, thus enhancing their insulinotropic effects . It also influences the ACE2/Ang-(1-7)/MasR axis , which is implicated in various physiological processes . Furthermore, Sitagliptin has been found to inhibit protein kinase C-γ and affect the long-term potentiation pathway , which could have implications in conditions like epilepsy .

Pharmacokinetics

Sitagliptin exhibits good pharmacokinetic properties. It has a bioavailability of 87% and is primarily metabolized in the liver by CYP3A4 and CYP2C8 enzymes . It has an elimination half-life of 8 to 14 hours , and about 80% of the drug is excreted via the kidneys . These properties contribute to its efficacy and tolerability in patients.

Result of Action

The primary result of Sitagliptin’s action is the improvement of glycemic control in patients with type 2 diabetes mellitus . It leads to glucose-dependent increases in insulin and decreases in glucagon, thereby controlling blood sugar levels . In addition, Sitagliptin has been found to have anti-inflammatory and antioxidant effects , which could potentially benefit conditions like severe acute pancreatitis-related acute lung injury .

Action Environment

The action of Sitagliptin can be influenced by various environmental factors. For instance, the presence of food can affect its metabolism . Moreover, the drug’s efficacy and safety can be influenced by patient-specific factors such as age, renal function, and the presence of other medical conditions . Therefore, the action environment plays a crucial role in the drug’s overall effect.

生化学分析

Biochemical Properties

N-Acetyl Sitagliptin, like its parent compound Sitagliptin, is known to interact with the enzyme DPP-4 . By inhibiting DPP-4, it increases the levels of incretin hormones, which help to regulate glucose homeostasis . This interaction is crucial for the role of N-Acetyl Sitagliptin in biochemical reactions related to glucose metabolism .

Cellular Effects

N-Acetyl Sitagliptin has been shown to have significant effects on various types of cells, particularly those involved in glucose metabolism . It influences cell function by modulating insulin secretion in response to an increase in blood glucose . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of N-Acetyl Sitagliptin involves binding interactions with the DPP-4 enzyme . By inhibiting DPP-4, it prevents the degradation of incretin hormones, leading to increased insulin secretion and decreased glucagon production . This results in a decrease in hepatic glucose production and an increase in glucose uptake by peripheral tissues .

Temporal Effects in Laboratory Settings

The effects of N-Acetyl Sitagliptin have been observed over time in laboratory settings . It has been shown to have a stable effect on glucose metabolism, with no significant degradation over time . Long-term effects on cellular function, such as sustained improvement in glucose homeostasis, have also been observed in in vitro and in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of N-Acetyl Sitagliptin have been shown to vary with different dosages . At therapeutic doses, it effectively improves glucose homeostasis without causing significant adverse effects . At high doses, potential toxic effects may occur, emphasizing the importance of appropriate dosing .

Metabolic Pathways

N-Acetyl Sitagliptin is involved in the metabolic pathway of glucose homeostasis . It interacts with the DPP-4 enzyme, a key component in the regulation of incretin hormones . These hormones, in turn, play a crucial role in insulin secretion and glucose metabolism .

Transport and Distribution

N-Acetyl Sitagliptin is distributed within cells and tissues where it exerts its effects . It is believed to interact with transporters or binding proteins that facilitate its localization or accumulation .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Sitagliptin can be achieved through various methods, including chemical resolution and asymmetric hydrogenation. One effective process involves the reduction of an enamine intermediate using sodium borohydride (NaBH4) followed by resolution of racemates using (−)-di-p-toluoyl-L-tartaric acid . Another method involves the asymmetric hydrogenation of β-ketomide intermediates .

Industrial Production Methods

Industrial production of Sitagliptin often employs enzymatic synthesis due to its efficiency and cost-effectiveness. Improved enzymatic synthesis methods have been developed, which utilize transaminase and other enzymes to achieve high yields and purity .

化学反応の分析

Types of Reactions

N-Acetyl Sitagliptin undergoes various chemical reactions, including:

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of Sitagliptin include sodium borohydride (NaBH4) for reduction and various acids for resolution of racemates . Reaction conditions often involve controlled temperatures and specific pH levels to ensure optimal yields.

Major Products

The major products formed from these reactions include the desired enantiomers of Sitagliptin, which are crucial for its pharmacological activity .

類似化合物との比較

Similar Compounds

Saxagliptin: Another DPP-4 inhibitor with prolonged binding to DPP-4 compared to Sitagliptin.

Vildagliptin: Similar to Sitagliptin but with a shorter dissociation time from DPP-4.

Linagliptin: A DPP-4 inhibitor with a different pharmacokinetic profile.

Uniqueness

N-Acetyl Sitagliptin is unique due to its specific molecular structure, which allows for effective inhibition of DPP-4 and improved glycemic control in patients with type 2 diabetes mellitus. Its synthesis methods and enzymatic production also make it a valuable compound in pharmaceutical research and development .

特性

IUPAC Name |

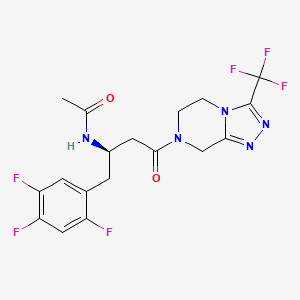

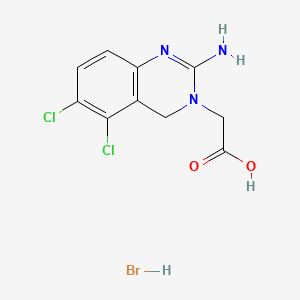

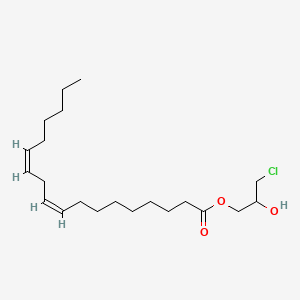

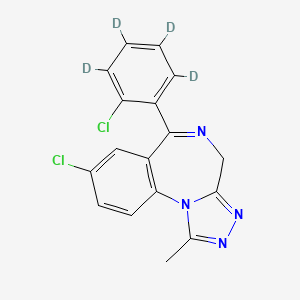

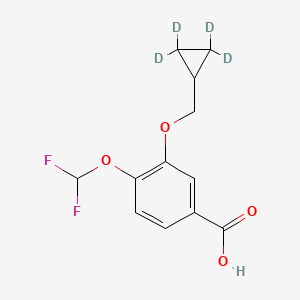

N-[(2R)-4-oxo-4-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F6N5O2/c1-9(30)25-11(4-10-5-13(20)14(21)7-12(10)19)6-16(31)28-2-3-29-15(8-28)26-27-17(29)18(22,23)24/h5,7,11H,2-4,6,8H2,1H3,(H,25,30)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGFMQPHTQKCJPI-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC(=C(C=C1F)F)F)CC(=O)N2CCN3C(=NN=C3C(F)(F)F)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H](CC1=CC(=C(C=C1F)F)F)CC(=O)N2CCN3C(=NN=C3C(F)(F)F)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F6N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![beta-D-Galp-(1->3)-[beta-D-GlcpNAc-(1->6)]-alpha-D-GalpNAc](/img/structure/B587913.png)

![19-[Chloro(dideuterio)methyl]-19-deuterio-20,20-dideuteriooxyoctatriacontane-18,21-dione](/img/structure/B587921.png)